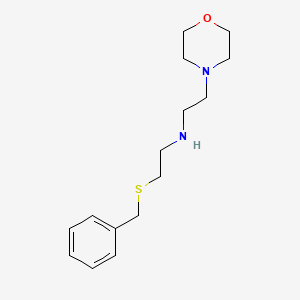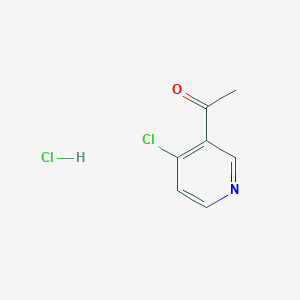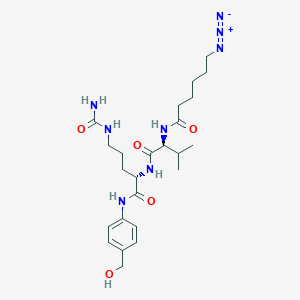
(S)-4,5-Diaminopentanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,5-Diaminopentanoic acid dihydrochloride, also known as S-DAP, is an important amino acid that is used for a variety of scientific research applications. It is synthesized from the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. This amino acid has been used in a variety of biochemical and physiological studies, and has been found to have unique advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
(S)-4,5-Diaminopentanoic acid dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for affinity chromatography, and as a stabilizer for proteins. It has also been used to study the interactions between amino acids and proteins, and to study the structure and function of enzymes.
Wirkmechanismus
(S)-4,5-Diaminopentanoic acid dihydrochloride acts as a substrate for enzymes and as a ligand for affinity chromatography. It binds to enzymes and other proteins through hydrogen bonding and electrostatic interactions. The binding of (S)-4,5-Diaminopentanoic acid dihydrochloride to proteins allows for the study of the structure and function of the proteins, as well as the interactions between amino acids and proteins.
Biochemical and Physiological Effects
(S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme glutathione reductase, and to increase the activity of the enzyme glutathione synthetase. It has also been found to have an inhibitory effect on the enzyme aldose reductase, and to reduce the formation of advanced glycation end products. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have an antioxidant effect and to reduce the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-4,5-Diaminopentanoic acid dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high binding affinity for proteins. Additionally, it is stable under a variety of conditions, making it ideal for use in long-term experiments. The main limitation of (S)-4,5-Diaminopentanoic acid dihydrochloride is that it is not as specific as other amino acids, meaning that it can bind to multiple proteins and can cause interference in some experiments.
Zukünftige Richtungen
The future of (S)-4,5-Diaminopentanoic acid dihydrochloride is promising. It has potential applications in drug discovery, as it can be used to study the interactions between proteins and drugs. Additionally, it has potential applications in the study of diseases, as it can be used to study the interactions between proteins and disease-causing agents. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of drugs, as well as to study the effects of drugs on the body. Finally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of enzymes, as well as the structure and function of proteins.
Synthesemethoden
The synthesis of (S)-4,5-Diaminopentanoic acid dihydrochloride is achieved through the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. The reaction is conducted in an aqueous solution at a temperature of approximately 80°C and a pH of 1.5. The reaction is complete within a few hours and yields a white crystalline product. The product is then purified by recrystallization in aqueous ethanol and dried under vacuum.
Eigenschaften
IUPAC Name |
(4S)-4,5-diaminopentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPWEUZHVTXNBI-FHNDMYTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Diaminopentanoic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)



![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)





![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
